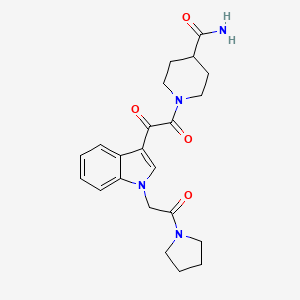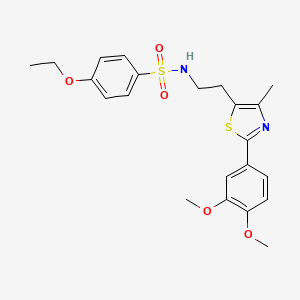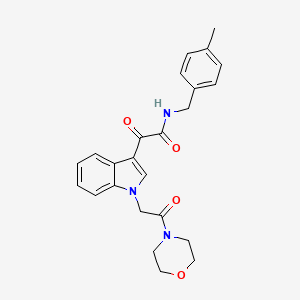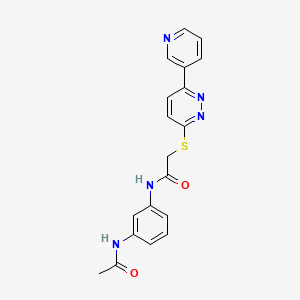
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide
Vue d'ensemble
Description
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide, also known as DMNT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. DMNT has been found to inhibit the activity of several enzymes, including histone deacetylases, and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In
Applications De Recherche Scientifique
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases, which play a key role in regulating gene expression. This compound has also been found to have anti-tumor effects, with studies showing that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Mécanisme D'action
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide exerts its effects by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns and modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in various cell types and animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and by reducing the recruitment of immune cells to sites of inflammation. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide has several advantages for use in lab experiments, including its high potency and selectivity for histone deacetylases. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
Future research on N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-1-naphthamide could focus on several areas, including the development of more efficient and scalable synthesis methods, the optimization of this compound for use in animal models and clinical trials, and the identification of new target proteins and pathways that are modulated by this compound. Additionally, the role of this compound in regulating epigenetic modifications and gene expression in various disease states could be further explored, with the goal of identifying new therapeutic applications for this promising molecule.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases. Its ability to inhibit histone deacetylases and modulate gene expression has led to its investigation in the fields of inflammation, cancer, and neurodegenerative diseases. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-16-23(31-25(27-16)18-11-12-21(29-2)22(15-18)30-3)13-14-26-24(28)20-10-6-8-17-7-4-5-9-19(17)20/h4-12,15H,13-14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTWHANIWZBNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B3296573.png)
![2-(3-{[(2,5-dimethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B3296591.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B3296598.png)
![N,N-diethyl-2-(3-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B3296601.png)
![N,N-diethyl-2-[3-({[3-(piperidin-1-yl)propyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3296603.png)
![N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3296606.png)
![N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3296611.png)




![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3296648.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B3296649.png)
